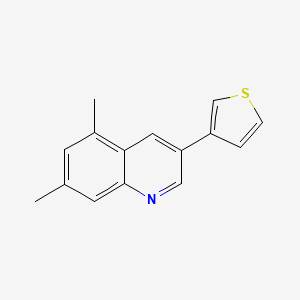
5,7-Dimethyl-3-thiophen-3-yl-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-3-thiophen-3-yl-quinoline is a heterocyclic compound that features a quinoline core substituted with a thiophene ring and two methyl groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and thiophene moieties in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-thiophen-3-yl-quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to introduce the thiophene ring . Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3-thiophen-3-yl-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or thiophene derivatives.
Substitution: Formation of halogenated quinoline or thiophene derivatives.
Scientific Research Applications
5,7-Dimethyl-3-thiophen-3-yl-quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-thiophen-3-yl-quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various biomolecules, potentially disrupting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: A thiophene derivative with similar structural features.
Quinoline: The parent compound of the quinoline moiety.
Thiophene: The parent compound of the thiophene moiety.
Uniqueness
5,7-Dimethyl-3-thiophen-3-yl-quinoline is unique due to the combination of quinoline and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C15H13NS |
|---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
5,7-dimethyl-3-thiophen-3-ylquinoline |
InChI |
InChI=1S/C15H13NS/c1-10-5-11(2)14-7-13(8-16-15(14)6-10)12-3-4-17-9-12/h3-9H,1-2H3 |
InChI Key |
YXZQRTLGEGYVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=NC2=C1)C3=CSC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


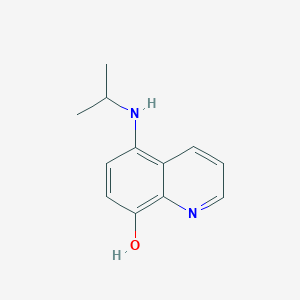
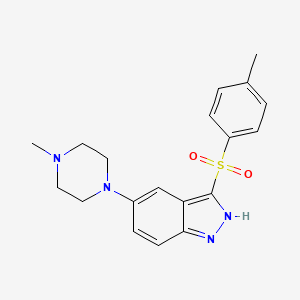
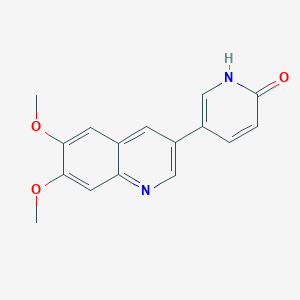
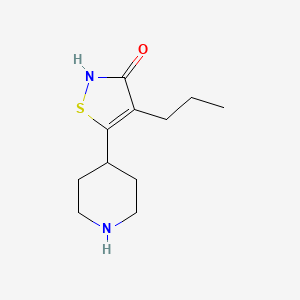
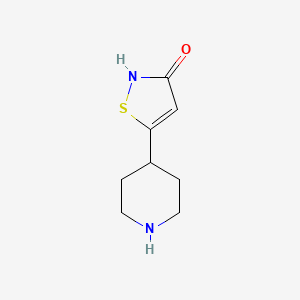

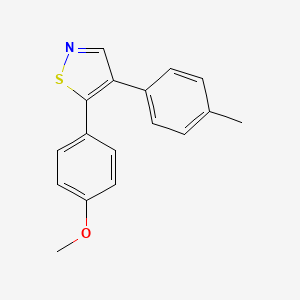
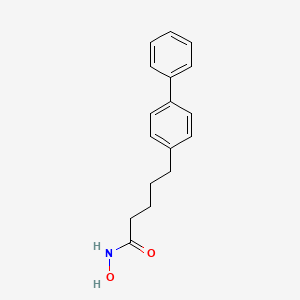
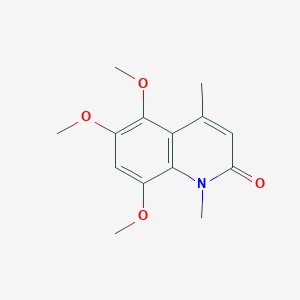
![5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine](/img/structure/B10844616.png)
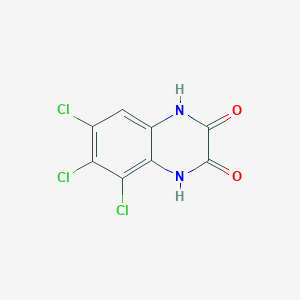
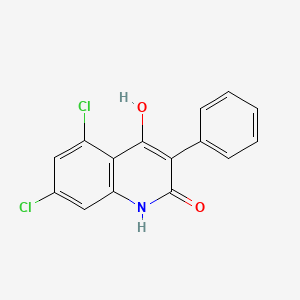
![5-[4-(Pyridin-4-ylmethyl)phenyl]-1H-indole](/img/structure/B10844646.png)
![5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine](/img/structure/B10844649.png)
